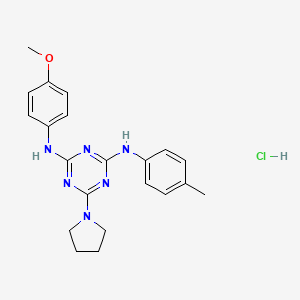

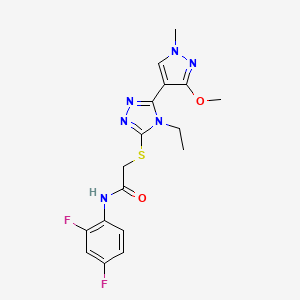

![molecular formula C7H11N3O2 B2580319 {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol CAS No. 2031269-23-3](/img/structure/B2580319.png)

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol” is a chemical compound with the CAS Number: 2031269-23-3 . It is related to “{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanamine dihydrochloride” which has the CAS Number: 2241141-68-2 .

Molecular Structure Analysis

The InChI code for “{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanamine dihydrochloride” is “1S/C7H12N4O.2ClH/c8-5-7-10-9-6-1-3-12-4-2-11(6)7;;/h1-5,8H2;2*1H” and the molecular weight is 241.12 .Physical And Chemical Properties Analysis

The physical form of “{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanamine dihydrochloride” is a powder and it is stored at room temperature .Scientific Research Applications

Potential Diuretic Agents

Studies on benzoxazine-fused triazoles have explored their potential as diuretic agents. The crystal structures of such compounds have been reported, indicating their possible utility in medical research related to diuretic therapy (Ravikumar et al., 2012).

Antidiabetic and Antioxidant Activities

A series of condensed 1,2,4-triazole derivatives have shown promising antidiabetic activities and significant antioxidant properties. Molecular docking studies have been conducted to understand the interactions between these derivatives and targeted enzymes, suggesting their potential in developing antidiabetic drugs (El Bakri et al., 2019).

Mannich Reaction Applications

The Mannich reaction involving 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives has been utilized to create various compounds. This reaction's versatility demonstrates its potential in synthesizing a wide array of chemical entities for different applications (Dotsenko et al., 2021).

Peptide-Catalyzed Conversions

Research on the peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into α-amino acid derivatives highlights the potential of peptides in catalyzing enantioselective transformations, crucial for synthesizing biologically active compounds (Metrano & Miller, 2014).

Molecular Structure Studies

Studies on the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one and related compounds have provided insights into the structural features that contribute to their potential applications in chemistry and pharmacology (Hwang et al., 2006).

Safety and Hazards

Mechanism of Action

The mechanism of action of these compounds often involves interactions with different target receptors, facilitated by their ability to accept and donate hydrogen bonds . The specific targets and mode of action would depend on the exact structure and functional groups present in the compound.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its molecular weight, polarity, and solubility .

The compound’s action could also be influenced by environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound .

properties

IUPAC Name |

5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-5-7-9-8-6-1-3-12-4-2-10(6)7/h11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMIIDAKGWNKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN2C1=NN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2580249.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2580251.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2580256.png)

![1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580257.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)